molecular formula C18H13ClN2O3S2 B2466325 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide CAS No. 895470-35-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide

Cat. No.: B2466325
CAS No.: 895470-35-6
M. Wt: 404.88
InChI Key: CFIAXJSPTWOUJW-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide is a thiazole-based acetamide derivative featuring a benzodioxole moiety at the 4-position of the thiazole ring and a (4-chlorophenyl)thio group attached to the acetamide backbone. Its synthesis likely involves multi-step reactions, including thiazole ring formation, nucleophilic substitution for the thioether linkage, and amide coupling, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S2/c19-12-2-4-13(5-3-12)25-9-17(22)21-18-20-14(8-26-18)11-1-6-15-16(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIAXJSPTWOUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the introduction of the chlorophenylthioacetamide group via nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Pharmacological Target/Activity Evidence ID
Target Compound Thiazole core, benzodioxole, (4-chlorophenyl)thioacetamide ~418.88 (calculated) Not reported Not explicitly stated (inferred MMP/OGA inhibition) -
ASN90 Thiadiazole core, benzodioxole, piperazine Not reported Not reported OGA inhibitor for neurodegenerative diseases
LSN3316612 Thiazole core, fluoropyridinyloxy piperidine Not reported Not reported OGA inhibitor
Compound 14 (from ) Thiazole core, p-tolyl, 4-chlorophenylpiperazine 426.96 282–283 MMP inhibitor (anti-inflammatory)
Compound 11e (from ) Thiazole core, 4-chlorophenyl, triazole-quinoxaline Not reported Not reported Anticancer/antimicrobial (click chemistry-derived)

Key Observations :

  • Benzodioxole vs. Halogenated Aryl Groups : The benzodioxole moiety in the target compound may enhance metabolic stability compared to halogenated aryl groups (e.g., 4-chlorophenyl in Compound 14) due to reduced susceptibility to oxidative degradation .
  • Thioether Linkage : The (4-chlorophenyl)thio group distinguishes it from piperazine-containing analogues (e.g., Compound 14), which rely on hydrogen bonding for MMP inhibition. The thioether could improve lipophilicity and membrane permeability .
  • Heterocyclic Diversity : Compared to ASN90 and LSN3316612 (thiadiazole/pyridine-based OGA inhibitors), the thiazole core in the target compound may offer distinct binding interactions with enzyme active sites .
Pharmacological Activity Comparisons

Anti-inflammatory Potential:

  • Compound 14 () demonstrated MMP inhibitory activity (IC₅₀ ~10–100 nM), critical for anti-inflammatory effects. The target compound’s benzodioxole group may mimic the electron-donating methoxy groups in Compound 14, suggesting similar MMP affinity .
  • ASN90 () showed efficacy in tauopathy models via OGA inhibition. While the target compound lacks a piperazine moiety (a common OGA-binding motif), its thiazole-thioacetamide structure could explore alternative binding modes .

Antimicrobial and Antifungal Activity :

  • Compounds 47–50 () with sulfonylpiperazine-acetamide scaffolds exhibited gram-positive bacterial and fungal inhibition. The target compound’s thioether group may confer similar activity, though empirical testing is needed .

Kinase Inhibition :

  • Triazolo-thiadiazole derivatives () showed CDK5/p25 inhibition (IC₅₀ ~30–42 nM). The target compound’s benzodioxole-thiazole system could be optimized for kinase selectivity .

Physicochemical Properties :

  • Melting Points : Compounds with rigid aryl-thiazole cores (e.g., Compound 14, mp 282–283°C) typically exhibit higher melting points than flexible analogues. The target compound’s mp is expected to align with this trend .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide is a complex organic compound that exhibits significant biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole Moiety : Enhances the compound's interaction with biological targets.
  • Chlorophenyl Thio Group : Contributes to the compound's lipophilicity and potential bioactivity.

These structural components suggest that this compound may interact with multiple biological pathways, making it a candidate for further pharmacological exploration.

Anticancer Activity

Research has indicated that compounds similar to this compound can inhibit tumor growth through various mechanisms. For instance:

  • Cytotoxicity Studies : A study demonstrated that derivatives with thiazole structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), DU-145 (prostate cancer), and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL depending on the specific derivative and its substituents .
Cell LineIC50 Value (µg/mL)Reference
MCF-75.36
DU-1458 ± 2
HepG29 ± 2

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth through enzyme inhibition or disruption of cellular processes. The phenylthio group is believed to enhance this activity by increasing membrane permeability .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Signal Transduction Modulation : It could modulate signaling pathways associated with cancer progression and microbial resistance.

Synthesis Methods

The synthesis of this compound typically involves several multi-step organic reactions:

  • Formation of the Benzodioxole Ring : This can be achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of the Thiazole Ring : Commonly accomplished via Hantzsch thiazole synthesis.
  • Coupling Reactions : The benzodioxole and thiazole rings are coupled using palladium-catalyzed cross-coupling reactions.
  • Final Amidation : The final step involves forming the acetamide group through amidation reactions .

Case Studies

Several studies have focused on derivatives of this compound, showcasing their potential in anticancer therapy:

  • Kumbhare et al. Study : Investigated various benzothiazole derivatives for their anticancer properties against human cell lines such as U-937 and THP-1, revealing promising cytotoxic effects .
  • Antiproliferative Activity : A recent study highlighted the enhanced antiproliferative activity of modified thiazole derivatives against MCF7 and HepG2 cell lines, emphasizing the importance of structural modifications in enhancing efficacy .

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